(2Z)-5-(hydroxymethyl)-8-methyl-2-{[4-(propan-2-yl)phenyl]imino}-2H-pyrano[2,3-c]pyridine-3-carbothioamide
Description
This compound belongs to the pyrano[2,3-c]pyridine family, characterized by a fused pyranopyridine core. Key structural features include:
- Carbothioamide group at position 3, replacing the more common carboxamide, introducing sulfur-based electronic and hydrogen-bonding properties.
- 4-(Propan-2-yl)phenylimino group at position 2, contributing steric bulk and lipophilicity.
- Methyl group at position 8, influencing steric and electronic effects.
The molecular formula is C₂₁H₂₃N₃O₂S, with a molecular weight of ~381.5 g/mol. Its unique combination of substituents distinguishes it from analogs in pharmacological and physicochemical behavior .
Properties
IUPAC Name |
5-(hydroxymethyl)-8-methyl-2-(4-propan-2-ylphenyl)iminopyrano[2,3-c]pyridine-3-carbothioamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O2S/c1-11(2)13-4-6-15(7-5-13)23-20-17(19(21)26)8-16-14(10-24)9-22-12(3)18(16)25-20/h4-9,11,24H,10H2,1-3H3,(H2,21,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRODBIWYIRPZQV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(C2=C1OC(=NC3=CC=C(C=C3)C(C)C)C(=C2)C(=S)N)CO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-5-(hydroxymethyl)-8-methyl-2-{[4-(propan-2-yl)phenyl]imino}-2H-pyrano[2,3-c]pyridine-3-carbothioamide typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the Pyrano[2,3-c]pyridine Core: This can be achieved through a cyclization reaction involving a suitable precursor, such as a pyridine derivative and an aldehyde or ketone.
Introduction of the Hydroxymethyl Group: This step involves the addition of a hydroxymethyl group to the pyrano[2,3-c]pyridine core, which can be accomplished through a hydroxymethylation reaction.
Formation of the Imino Group: The imino group can be introduced through a condensation reaction with an appropriate amine or imine precursor.
Addition of the Carbamothioamide Group:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of advanced catalytic systems, optimized reaction conditions (temperature, pressure, solvent), and purification techniques such as chromatography or crystallization.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxymethyl group can undergo oxidation to form a carboxylic acid or aldehyde derivative.
Reduction: The imino group can be reduced to form an amine derivative.
Substitution: The compound can undergo substitution reactions at various positions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.
Substitution: Various nucleophiles or electrophiles can be used, depending on the desired substitution.
Major Products
Oxidation: Carboxylic acid or aldehyde derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted derivatives, depending on the reagents used.
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that derivatives of pyrano[2,3-c]pyridine compounds exhibit significant cytotoxicity against various cancer cell lines. For instance, compounds similar to the target molecule have been evaluated for their ability to inhibit cell proliferation in human cancer cells. The cytotoxicity of these compounds was measured using the IC50 metric, which indicates the concentration required to inhibit cell growth by 50%. Notably, certain derivatives showed promising activity against liver and breast cancer cell lines, with IC50 values ranging from 60 nM to 580 nM, suggesting that modifications in the molecular structure can enhance anticancer properties .
Structure-Activity Relationship (SAR)
Research into structure-activity relationships has shown that variations in substituents on the pyridine and pyran rings can significantly affect biological activity. For example, the introduction of electron-withdrawing groups has been associated with increased cytotoxicity, highlighting the importance of molecular design in drug development .
Organic Electronics
Compounds with pyridine and pyran structures are being explored for their potential use in organic electronics due to their electronic properties. The ability to modify electronic characteristics through structural changes opens avenues for developing materials for organic light-emitting diodes (OLEDs) and organic photovoltaic cells. The incorporation of bulky groups, such as propan-2-yl phenyl groups, may enhance solubility and film-forming properties, which are crucial for these applications .
Photovoltaic Applications
The unique optical properties of pyrano-pyridine derivatives make them suitable candidates for use in dye-sensitized solar cells (DSSCs). Their ability to absorb visible light and convert it into electrical energy can be optimized through careful modification of their chemical structure .
Summary Table of Applications
Mechanism of Action
The mechanism of action of (2Z)-5-(hydroxymethyl)-8-methyl-2-{[4-(propan-2-yl)phenyl]imino}-2H-pyrano[2,3-c]pyridine-3-carbothioamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, potentially modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Comparison with Structural Analogs
Core Structural Similarities and Differences
Pyrano[2,3-c]pyridine derivatives share a common heterocyclic core but vary in substituents and functional groups. Below is a comparative analysis:
Table 1: Key Structural and Physicochemical Comparisons
Key Observations:
Functional Group Impact: The carbothioamide in the target compound replaces carboxamide in analogs, altering hydrogen-bonding capacity. ’s chlorine substituent increases molecular weight and electron-withdrawing effects, which may enhance binding to electron-rich biological targets but reduce solubility .
Substituent Effects: 4-(Propan-2-yl)phenylimino (target) vs. 4-methoxyphenylimino (): The isopropyl group in the target adds steric bulk and lipophilicity, whereas methoxy groups in improve solubility via polar interactions. Ethylphenyl substituents in balance lipophilicity and moderate steric hindrance, contrasting with the target’s isopropyl group .
Molecular Weight Trends :
Research Findings and Implications
- Noncovalent Interactions: The carbothioamide group engages in van der Waals interactions and weaker hydrogen bonds compared to carboxamides, as shown by electron density analysis in noncovalent interaction studies .
- Crystallography : Bulkier substituents (e.g., isopropyl in the target) may influence crystal packing stability, as observed in SHELXL-refined structures of similar compounds .
- Biological Activity : While direct activity data for the target compound is unavailable, analogs like ’s chlorinated derivative are hypothesized to target enzymes requiring halogen bonding (e.g., kinases or proteases) .
Biological Activity
The compound (2Z)-5-(hydroxymethyl)-8-methyl-2-{[4-(propan-2-yl)phenyl]imino}-2H-pyrano[2,3-c]pyridine-3-carbothioamide is a pyrano-pyridine derivative that has garnered attention for its potential biological activities, particularly in the fields of anti-inflammatory and anticancer research. This article synthesizes various studies to outline its biological activity, mechanisms of action, and potential therapeutic applications.
Chemical Structure
The compound's structure can be represented as follows:
The presence of functional groups such as hydroxymethyl, methyl, and carbothioamide contributes to its reactivity and biological interactions.
Anticancer Properties
Recent studies have demonstrated that pyrano[2,3-c]pyridine derivatives exhibit significant anticancer activity . For instance:
- In vitro studies have shown that similar compounds can inhibit the proliferation of various cancer cell lines, including human cervix (HeLa), lung (NCI-H460), and prostate (PC-3) cancer cells. The IC50 values for these compounds range from 17.50 to 61.05 µM, indicating a moderate to strong cytotoxic effect against these cell lines .
- Mechanism of Action : The anticancer effects are often attributed to the induction of apoptosis and cell cycle arrest. For example, compounds related to pyrano-pyridine structures have been shown to induce apoptosis in MCF-7/ADR cells by affecting the P-glycoprotein (P-gp) pathway, which is crucial for multidrug resistance .
Anti-inflammatory Effects
The compound's potential as an anti-inflammatory agent has also been explored:
- CB2 Receptor Agonism : Similar pyrano derivatives have been identified as agonists for the cannabinoid receptor type 2 (CB2R), which plays a significant role in mediating anti-inflammatory responses. Activation of CB2R has been linked to reduced lung injury and fibrosis in animal models . This suggests that the compound may exert protective effects through modulation of immune responses.
Additional Biological Activities
Beyond anticancer and anti-inflammatory properties, other biological activities include:
- Antibacterial and Antifungal Activities : Some pyridine derivatives have demonstrated antibacterial and antifungal properties, making them candidates for further investigation in infectious disease treatment .
Data Table: Biological Activity Summary
Case Study 1: Anti-inflammatory Mechanism
In a study examining the effects of a related pyrano[2,3-b]pyridine derivative on lung fibrosis induced by bleomycin, researchers found that the compound significantly reduced inflammation and fibrosis markers. The study highlighted the role of macrophage polarization in mediating these effects through CB2R activation, suggesting a novel therapeutic avenue for treating pulmonary diseases .
Case Study 2: Anticancer Efficacy
Another study focused on the anticancer efficacy of pyrano derivatives against prostate cancer cells. The results indicated that these compounds could effectively induce apoptosis through caspase activation pathways, emphasizing their potential as chemotherapeutic agents .
Q & A
Q. What are the recommended synthetic routes for this compound?
The synthesis involves multi-step reactions, starting with condensation of pyran and pyridine precursors. Key steps include imine formation (via Schiff base chemistry) and thioamide introduction. For heterocyclic systems, nucleophilic substitution followed by cyclization under acidic conditions is common. Characterization via -NMR, -NMR, and IR spectroscopy confirms intermediate structures and stereochemistry .
Q. How should researchers optimize crystallization conditions?
Recrystallization from polar aprotic solvents like methanol or DMF is recommended. Slow cooling rates (1–2°C/min) promote high-quality crystal growth. Differential Scanning Calorimetry (DSC) helps identify melting points and stability. For example, crystals grown from methanol at controlled cooling rates yield products suitable for X-ray diffraction (XRD) analysis .
Q. What spectroscopic techniques confirm the Z-configuration in the imine moiety?
-NMR coupling constants (-values) and Nuclear Overhauser Effect (NOE) correlations differentiate E/Z isomers. IR spectroscopy identifies the C=S stretch (1050–1200 cm) of the thioamide group. X-ray crystallography provides definitive stereochemical assignment .
Q. What safety precautions are necessary during handling?
Use personal protective equipment (PPE: gloves, goggles) due to potential irritancy. Work under a fume hood to avoid inhalation. Store in amber vials under inert atmosphere if light-sensitive. Refer to Safety Data Sheets (SDS) for hazard-specific protocols, as carbothioamides may release HS during decomposition .
Q. Which chromatographic methods ensure purity analysis?
Reverse-phase HPLC with a C18 column and acetonitrile/water gradient (e.g., 10–90% over 20 min) is effective. UV detection at λ ~270 nm monitors elution. For trace impurities, Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS) enhances resolution .
Advanced Research Questions
Q. How can computational methods optimize synthesis pathways?
Quantum chemical calculations (e.g., Density Functional Theory, DFT) predict transition states and reaction feasibility. The ICReDD framework integrates reaction path searches with experimental validation, reducing trial-and-error. For example, computational models optimize imine stabilization and thioamide incorporation, validated by yield improvements .
Q. How to resolve contradictions in biological activity data across assays?
Cross-validate using orthogonal assays (e.g., enzyme inhibition vs. cellular uptake). Address variables like buffer pH or co-solvents (e.g., DMSO concentration). Statistical tools (ANOVA) identify outliers. Discrepancies in IC values may arise from solubility issues, resolved via Dynamic Light Scattering (DLS) measurements .
Q. What strategies improve reaction yield consistency during scale-up?
Apply Design of Experiments (DoE) to identify critical parameters (e.g., mixing efficiency, temperature gradients). Microreactor systems mimic large-scale conditions in lab settings. Response Surface Methodology (RSM) optimizes variables like catalyst loading and reaction time .
Q. How to investigate metabolic stability in vitro?
Incubate the compound with liver microsomes (human/rat) and monitor depletion via LC-MS/MS. High-resolution MS identifies metabolites. Use CYP450 isoform-specific inhibitors (e.g., ketoconazole for CYP3A4) to determine metabolic pathways. Calculate kinetic parameters (t, Clint) to guide structural modifications .
Q. How to determine binding modes to biological targets computationally?
Molecular docking (e.g., AutoDock, Schrödinger) predicts binding poses. Molecular Dynamics (MD) simulations assess stability under physiological conditions (e.g., 100 ns simulations in explicit solvent). Validate predictions with mutagenesis studies; key hydrogen bonds identified computationally should align with Structure-Activity Relationship (SAR) data .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
